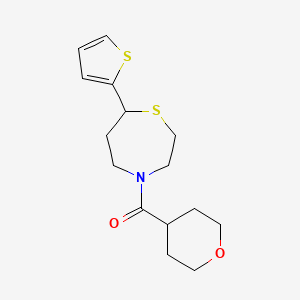

![molecular formula C22H23N3O5S B2675546 N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021120-62-6](/img/structure/B2675546.png)

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

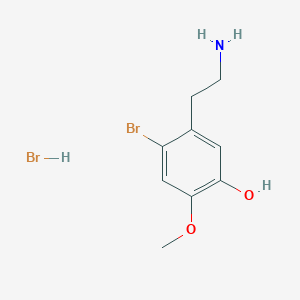

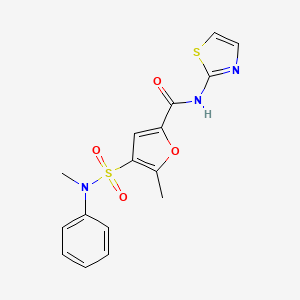

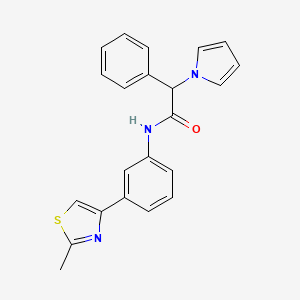

The compound contains a tolyl group, which is a functional group related to toluene . It also contains a pyridazine ring, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds often involves Williamson etherification or C-C coupling reactions . Pyridazines can be synthesized through various methods, including the reaction of diarylhydrazones and vicinal diols .Molecular Structure Analysis

The tolyl group in the compound has the general formula CH3C6H4−R, where R is a substituent . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

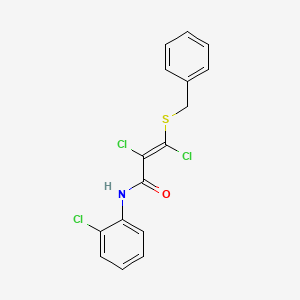

Tolyl groups are often used in nucleophilic substitutions, as they are excellent leaving groups . Pyridazines can undergo various reactions, including [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis

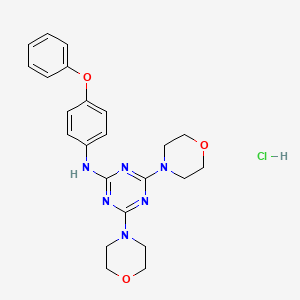

The physical and chemical properties of the compound would depend on its exact structure. Tolyl groups are considered nonpolar and hydrophobic . Pyridazines are heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

- The compound has been utilized in controlled ring-opening polymerization (ROP) to produce well-defined peptoid-based polyacids . Specifically, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO2Pr-NCA) was synthesized and polymerized using primary amine initiators. The resulting poly(N-(3-tert-butoxy-3-oxopropyl) glycine) exhibited molecular weights (Mn) ranging from 5.6 to 59 kg mol^-1 with a narrow molecular weight distribution (PDI = 1.003–1.026). These polymers can serve as building blocks for peptidomimetic supramolecular assemblies with stimuli-responsive properties.

- As a structural mimic of polypeptides, N-substituted polyglycines (polypeptoids) have gained attention for various applications . Polypeptoids offer synthetic and processing advantages due to the shift in side-chain location along the polymer backbone, which eliminates stereogenic centers found in polypeptides. The compound’s unique structure allows for tailorable functional sidechain presence and quantitative control over polymer chain length.

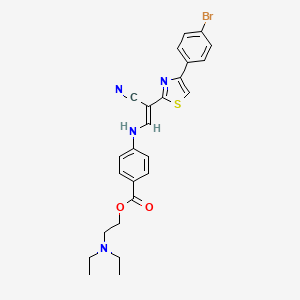

- Compounds with carboxyl groups find industrial use, such as fatty acids (carboxyl groups attached to long carbon chains) in soap, detergent, and shampoo production . While the specific compound you mentioned may not be directly used in these applications, understanding its carboxyl group chemistry contributes to broader knowledge in this field.

- The compound 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal has undergone condensation reactions, yielding derivatives like 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester or 2-amino-6-phenyl-5-p-tolyl-azonicotinic acid ethyl ester . These reactions highlight its potential in organic synthesis.

Polymer Chemistry Applications

Biopolymers and Biomimetic Polymers

Industrial Applications

Condensation Reactions

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-16-3-5-17(6-4-16)19-8-10-22(26)25(24-19)12-2-11-23-31(27,28)18-7-9-20-21(15-18)30-14-13-29-20/h3-10,15,23H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZBVJVHGUZLLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2675472.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2675477.png)

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2675480.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2675482.png)